![molecular formula C10H13NO4S B2573075 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol CAS No. 302935-51-9](/img/structure/B2573075.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NITPEN and is a nitrophenol derivative. It has been widely studied for its biochemical and physiological effects and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is not entirely understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells. It may also inhibit the growth of cancer cells by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have reported that 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol may have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, it may also modulate the immune system and enhance the body's ability to fight infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol in lab experiments is its potent anti-cancer and antimicrobial properties. It is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol. One of the significant areas of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, research on the antimicrobial properties of this compound may lead to the development of new antibiotics to combat drug-resistant bacterial infections. Finally, further studies are needed to determine the safety and toxicity of this compound, which may pave the way for its use in various applications.
Conclusion:
In conclusion, 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various applications, including cancer treatment and antimicrobial therapy. Further research is needed to determine its efficacy and safety in clinical trials, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol can be achieved through various methods. One such method involves the reaction of 4-nitrophenol with 2-mercaptoethanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and results in the formation of the desired compound.
Applications De Recherche Scientifique
4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has shown promising results in the treatment of cancer, and several studies have reported its anti-cancer properties. Additionally, it has also been studied for its antimicrobial properties and has shown potential in the treatment of bacterial infections.
Propriétés
IUPAC Name |
4-[1-(2-hydroxyethylsulfanyl)-2-nitroethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-6-16-10(7-11(14)15)8-1-3-9(13)4-2-8/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYUNVGSFVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[N+](=O)[O-])SCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2572992.png)

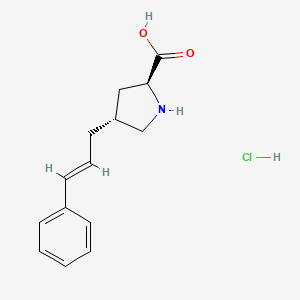

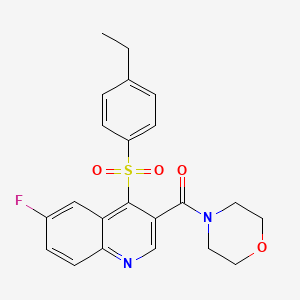
![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)
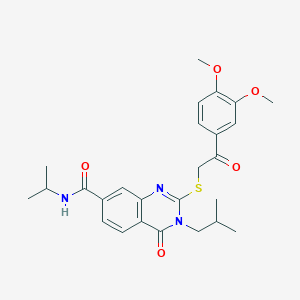
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)
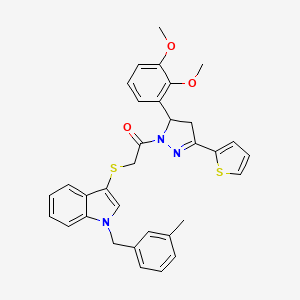
![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)

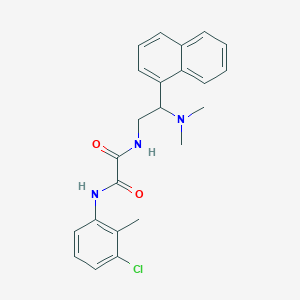
![N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2573015.png)